An In-Depth Technical Guide to 5-(2-Cyanophenyl)-2-fluorobenzoic Acid: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 5-(2-Cyanophenyl)-2-fluorobenzoic Acid: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Pivotal Building Block
5-(2-Cyanophenyl)-2-fluorobenzoic acid, also known by its systematic IUPAC name 2'-Cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid, is a highly functionalized aromatic carboxylic acid that has garnered significant attention in the field of medicinal chemistry.[1] Its strategic arrangement of a carboxylic acid, a fluorine atom, and a cyanophenyl group makes it a versatile intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and a discussion of its critical role in the development of targeted cancer therapies.
CAS Number: 1345471-31-9[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-(2-Cyanophenyl)-2-fluorobenzoic acid is essential for its effective use in synthetic chemistry and drug development. These properties, summarized in the table below, influence its reactivity, solubility, and pharmacokinetic characteristics in derivative compounds.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈FNO₂ | PubChem[1] |
| Molecular Weight | 241.22 g/mol | PubChem[1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| XLogP3-AA | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis of 5-(2-Cyanophenyl)-2-fluorobenzoic Acid: A Strategic Approach
The synthesis of 5-(2-Cyanophenyl)-2-fluorobenzoic acid is most effectively achieved through a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling is a particularly powerful and widely employed method for the formation of the biaryl carbon-carbon bond central to the molecule's structure.[2][3][4] This approach offers high yields, excellent functional group tolerance, and proceeds under relatively mild conditions.[2][3]
The logical pathway for this synthesis involves the coupling of two key building blocks: a halosubstituted 2-fluorobenzoic acid derivative and a cyanophenylboronic acid derivative. A common and commercially available starting material for the fluorinated component is 5-bromo-2-fluorobenzoic acid.
Caption: Synthetic pathway for 5-(2-Cyanophenyl)-2-fluorobenzoic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methodologies for Suzuki-Miyaura couplings of similar substrates.[5][6]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-fluorobenzoic acid (1.0 eq), 2-cyanophenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of a base. A 2M aqueous solution of sodium carbonate or potassium carbonate is commonly used.
-
Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is acidified with an acid such as 1M HCl to precipitate the product. The aqueous layer is then extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7]
Critical Role in Drug Development: The Synthesis of Olaparib
The primary significance of 5-(2-Cyanophenyl)-2-fluorobenzoic acid in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of Olaparib (trade name Lynparza).[8][9] Olaparib is a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of cancers, particularly those with BRCA1 or BRCA2 mutations, such as ovarian, breast, and prostate cancers.[8][9][10] PARP enzymes are crucial for DNA repair, and their inhibition in cancer cells with deficient DNA repair mechanisms leads to cell death, a concept known as synthetic lethality.[11]
The carboxylic acid moiety of 5-(2-Cyanophenyl)-2-fluorobenzoic acid serves as a handle for amide bond formation, a common strategy in drug synthesis to link different molecular fragments. In the synthesis of Olaparib, this intermediate is coupled with another key fragment to construct the final drug molecule.[6]
Caption: From intermediate to therapeutic action of Olaparib.
Analytical Characterization
The identity and purity of 5-(2-Cyanophenyl)-2-fluorobenzoic acid are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.[12][13]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, further confirming its identity.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for monitoring the progress of its synthesis.[15][16] A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) is a common setup for analyzing aromatic carboxylic acids.[15]
Safety and Handling
Conclusion
5-(2-Cyanophenyl)-2-fluorobenzoic acid has established itself as a valuable and indispensable building block in the synthesis of modern pharmaceuticals. Its well-defined structure and versatile reactivity, particularly in Suzuki-Miyaura coupling reactions, have been instrumental in the development of targeted therapies like the PARP inhibitor Olaparib. For researchers and professionals in drug discovery and development, a comprehensive understanding of the synthesis, properties, and applications of this key intermediate is paramount for the continued advancement of innovative medicines.
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